Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine with a suitable carboxylating agent . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . These methods are designed to be more sustainable and scalable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate include:
- This compound
- This compound
- This compound .
Uniqueness
What sets this compound apart from similar compounds is its unique reactivity pattern and versatility in various chemical transformations . Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQOBHAWWWERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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